

# Dual ULK1/2 Inhibitors: A Comparative Analysis of SBP-7455 and MRT67307

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SBP-7455 |           |
| Cat. No.:            | B2895894 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The Unc-51 like autophagy activating kinases 1 and 2 (ULK1 and ULK2) are serine/threonine kinases that play a pivotal role in the initiation of the autophagy pathway, a critical cellular process for maintaining homeostasis by degrading and recycling cellular components.[1] Dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders, making ULK1/2 attractive therapeutic targets. This guide provides a comparative analysis of two prominent dual ULK1/2 inhibitors, SBP-7455 and MRT67307, summarizing their biochemical and cellular activities based on available experimental data.

### **Overview and Mechanism of Action**

Both **SBP-7455** and MRT67307 are potent small molecule inhibitors that target the kinase activity of both ULK1 and its homolog ULK2, thereby blocking the initial steps of autophagosome formation.[2][3] ULK1/2 are key components of the ULK pre-initiation complex, which also includes ATG13, ATG101, and FIP200.[1][4] The kinase activity of ULK1 is essential for the downstream phosphorylation of several autophagy-related (ATG) proteins, which is a prerequisite for the formation of the autophagosome.[1] By inhibiting ULK1/2, **SBP-7455** and MRT67307 effectively halt the autophagic process.

## **Biochemical Potency**



The inhibitory activity of **SBP-7455** and MRT67307 against ULK1 and ULK2 has been quantified using various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a measure of their potency.

| Inhibitor | Target | IC50 (nM)     | Assay         | Reference |
|-----------|--------|---------------|---------------|-----------|
| SBP-7455  | ULK1   | 13            | ADP-Glo       | [2][5]    |
| ULK2      | 476    | ADP-Glo       | [2][5]        |           |
| MRT67307  | ULK1   | 45            | Not Specified |           |
| ULK2      | 38     | Not Specified |               |           |
| TBK1      | 19     | at 0.1 mM ATP |               | _         |
| ΙΚΚε      | 160    | at 0.1 mM ATP |               | _         |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

# **Cellular Activity and Applications**

Both compounds have demonstrated the ability to block autophagy in cellular contexts.

SBP-7455 has been shown to potently inhibit ULK1/2 enzymatic activity in cells and reduce the viability of triple-negative breast cancer (TNBC) cells.[4] It effectively inhibits starvation-induced autophagic flux in TNBC cells that are dependent on autophagy for survival.[4] Furthermore, SBP-7455 has displayed synergistic cytotoxicity with the PARP inhibitor olaparib in TNBC cells, suggesting a potential combination therapy strategy.[4] This compound is also noted for its oral bioavailability in mice.[4]

MRT67307 was initially identified as a potent inhibitor of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKɛ).[3][6] It also potently inhibits ULK1 and ULK2, effectively blocking autophagy in cells.[3][7] Its dual activity against both the ULK1/2 and TBK1/IKKɛ pathways makes it a valuable tool for studying the interplay between autophagy and innate immunity.[6]



# **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the ULK1/2 signaling pathway in autophagy and a general experimental workflow for evaluating ULK1/2 inhibitors.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. portlandpress.com [portlandpress.com]



- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2
   Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. invivogen.com [invivogen.com]
- 7. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dual ULK1/2 Inhibitors: A Comparative Analysis of SBP-7455 and MRT67307]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2895894#sbp-7455-vs-mrt67307-dual-ulk1-2-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com